molecular formula C11H14ClNO B13115762 5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13115762
M. Wt: 211.69 g/mol
InChI Key: WGLUPYAGISDVCR-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 6-methoxy-1,2,3,4-tetrahydronaphthalene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amine compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5th position.

    Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hydro derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 5th position.

    5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group at the 6th position.

    5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The presence of both the chlorine atom and the methoxy group in 5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride imparts unique chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3

InChI Key

WGLUPYAGISDVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)Cl

Origin of Product

United States

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